Dydrogesterone-D6 falls under the category of synthetic progestogens, which are compounds that mimic the action of progesterone, a key hormone in the menstrual cycle and pregnancy. It is classified as a steroid hormone due to its structural characteristics, which include a steroid nucleus comprising four fused carbon rings.
The synthesis of dydrogesterone-D6 can be achieved through several methods, with one notable approach involving the photochemical reaction of progesterone. The process begins with dissolving progesterone in an organic solvent, followed by a photochemical reaction that converts it into 9 beta, 10 alpha-pregn-4-ene-3,20-diketone. This intermediate is then subjected to a dehydrogenation oxidation reaction in the presence of a benzoquinone oxidant to yield dydrogesterone-D6.
Dydrogesterone-D6 has the molecular formula and a molecular weight of approximately 312.45 g/mol. The structure features a steroid backbone with an additional double bond between carbon atoms C6 and C7. The incorporation of deuterium atoms alters the physical properties without significantly changing the biological activity.
Key structural data includes:
Dydrogesterone-D6 undergoes various chemical reactions typical of steroid compounds, including reduction and hydroxylation. The main metabolic pathway involves the reduction of the keto groups at positions C20 and hydroxylation at C16α and C21. The primary metabolite formed is 20α-dihydrodydrogesterone, which exhibits different pharmacological properties compared to the parent compound .
In laboratory settings, dydrogesterone-D6 can also participate in reactions such as:
Dydrogesterone-D6 exerts its effects primarily through interaction with progesterone receptors in target tissues such as the endometrium. Upon binding to these receptors, it initiates a series of genomic actions that result in changes to gene expression related to reproductive functions.
The mechanism involves:
Dydrogesterone-D6 exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications, ensuring stability and bioavailability when administered orally .
Dydrogesterone-D6 is primarily used in:
Its unique properties make it suitable for research into new therapeutic applications within reproductive health .
Deuterium labeling has emerged as an indispensable tool in pharmaceutical research, with Dydrogesterone-D6 serving as a prime example of its application in endocrine and metabolic studies. The incorporation of stable deuterium isotopes (D) in place of protium (¹H) creates compounds that retain identical chemical behavior while exhibiting distinct spectroscopic properties. This isotopic differentiation enables researchers to conduct tracer studies where the deuterated compound can be distinguished from endogenous molecules or co-administered drugs using mass spectrometry [2]. In pharmacokinetic research, deuterated analogs like Dydrogesterone-D6 allow for absolute quantification through the isotope dilution method, where known amounts of the deuterated standard are spiked into biological samples to calibrate mass spectrometer responses for unlabeled dydrogesterone [3].
The strategic placement of deuterium atoms at metabolically vulnerable positions significantly enhances metabolic investigation capabilities. For Dydrogesterone-D6, deuterium substitution typically occurs at the methyl groups (positions 21 and 28) of the acetyl side chains, locations known to undergo metabolic transformation. This labeling pattern allows researchers to track metabolic pathways and identify metabolites through characteristic mass shifts in LC-MS/MS fragmentation patterns. The compound's primary application as an internal standard ensures analytical precision by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during quantitative bioanalysis [4] [6]. Commercial availability from specialized suppliers like MedChemExpress (HY-B0257AS), LGC Standards (TRC-D826002), and Acanthus Research (D-90918-03) supports standardized analytical workflows across laboratories [1] [2] [3].
Table 1: Commercial Sources and Specifications of Dydrogesterone-D6 (Major)
Supplier | Catalog Number | Purity | Molecular Weight | Deuterium Incorporation | Physical Form |
---|---|---|---|---|---|
Acanthus Research | D-90918-03 | Not specified | 318.48 (C21H22D6O2) | Major isotopomer | Not specified |
MedChemExpress | HY-B0257AS | Not specified | 318.48 (C21H22D6O2) | >98% | Solid |
LGC Standards | TRC-D826002 | >95% (HPLC) | 318.48 (C21H22D6O2) | Major isotopomer | Neat |
ESS ChemCo | ESS0379 | 99.2% (HPLC); >98% atom D | 318.49 (C21H22D6O2) | Major isotopomer | Yellow Solid |
Simson Pharma | D930005 | Not specified | 318.48 (C21H22D6O2) | Major isotopomer | Not specified |
The structural architecture of Dydrogesterone-D6 centers around the strategic placement of deuterium atoms at specific molecular positions to maximize analytical utility while preserving bio-relevant interactions. The compound features a retro-steroidal configuration (9β,10α) distinct from natural progesterone's 9α,10β orientation, conferring enhanced oral bioavailability and metabolic stability. Deuterium atoms are specifically incorporated at the C-21 acetyl methyl group (CD3 instead of CH3) and at additional positions, creating a +6 Da mass shift detectable by mass spectrometry [2] [4]. This precise substitution pattern maintains the molecule's three-dimensional conformation and steric bulk while introducing isotopic differentiation critical for analytical detection. The deuterium kinetic isotope effect (DKIE), where C-D bonds exhibit approximately 6-10 times greater stability than C-H bonds, potentially influences metabolic pathways involving these specific carbon centers.
Functionally, deuterium labeling provides distinctive spectral signatures across multiple analytical platforms. In nuclear magnetic resonance (NMR) spectroscopy, deuterium incorporation creates characteristic signal absences in ¹H-NMR spectra at the substitution sites, while ²H-NMR can directly detect labeled positions. For mass spectrometry, the primary analytical application of Dydrogesterone-D6, the compound generates predictable fragmentation patterns with m/z values shifted by +3 for each deuterated methyl group compared to unlabeled dydrogesterone. This mass differentiation enables unambiguous identification in complex biological samples. The deuterium labeling preserves the compound's affinity for progesterone receptors while creating a mass signature for receptor binding studies using techniques like surface plasmon resonance coupled with mass detection. Importantly, the major isotopomer is specifically designed to maintain the parent drug's chromatographic behavior in reversed-phase HPLC systems while ensuring baseline separation in mass detection channels [3] [4] [6].
Table 2: Structural Characteristics of Dydrogesterone-D6 vs. Native Dydrogesterone
Characteristic | Dydrogesterone-D6 (Major) | Native Dydrogesterone |
---|---|---|
Molecular Formula | C21H22D6O2 | C21H28O2 |
Molecular Weight | 318.48 g/mol | 312.45 g/mol |
CAS Number | 152-62-5 (unlabeled basis) | 152-62-5 |
Deuterium Positions | C-21 acetyl methyl group and other specified sites | N/A |
Primary Spectroscopic Signature | +6 Da mass shift in MS; Characteristic absence of proton signals in ¹H-NMR at labeled positions | Base molecular ion at m/z 312 |
Stereochemistry | 9β,10α-retrosteroid configuration | 9β,10α-retrosteroid configuration |
Major Metabolite | 20α-Dihydrodydrogesterone-D7 (CAS 4243-74-7) [10] | 20α-Dihydrodydrogesterone |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: